[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride
Overview
Description
[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride is a chemical compound with a complex structure that includes both imidazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and thiophene intermediates, followed by their coupling through a propyl linker. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: Both the imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the imidazole ring can produce imidazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of [3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
[3-(1H-Imidazol-1-yl)propyl]amine hydrochloride: Lacks the thiophene ring, making it less versatile in terms of electronic properties.
[3-(1H-Imidazol-1-yl)propyl][(2-methylthiophen-2-yl)methyl]amine hydrochloride: Similar structure but with a different substitution pattern on the thiophene ring, which can affect its reactivity and binding properties.
Uniqueness
The unique combination of imidazole and thiophene rings in [3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Overview
[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride is a chemical compound that combines an imidazole ring with a thiophene moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and biochemistry. This article reviews its biological activity based on diverse research findings, highlighting its mechanisms of action, potential applications, and comparative studies with similar compounds.
- IUPAC Name : 3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine; hydrochloride
- Molecular Formula : C12H18ClN3S
- Molecular Weight : 271.81 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function.
- Protein Interaction : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Antifungal Activity
Recent studies have explored the antifungal properties of compounds related to this structure. For instance, derivatives of thiophene have shown significant fungicidal activity, with EC50 values indicating their effectiveness against various fungal strains. A comparative analysis revealed that compounds with similar structures exhibited varying degrees of antifungal potency:
Compound | EC50 (mg/L) | Remarks |
---|---|---|
[Compound 4f] | 1.96 | Highest activity noted |
[Compound 4a] | 4.69 | Excellent fungicidal activity |
[Diflumetorim] | 21.44 | Standard for comparison |
These findings suggest that the presence of both imidazole and thiophene rings enhances the biological efficacy of the compound .
Other Biological Activities
Research has also indicated potential applications in other therapeutic areas:
- Anticancer Properties : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Effects : The compound has shown promise against a range of bacterial pathogens, potentially due to its ability to penetrate bacterial membranes and interfere with metabolic processes .
Study on Antifungal Efficacy
A greenhouse study evaluated the fungicidal activity of several thiophene derivatives, including those structurally similar to this compound. The results demonstrated that modifications in the thiophene structure significantly affected antifungal potency, suggesting a structure–activity relationship (SAR) that could guide future drug development efforts.
Comparative Analysis with Similar Compounds
A comparative study assessed the biological activities of various imidazole-based compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
[3-(1H-Imidazol-1-yl)propyl]amine hydrochloride | Lacks thiophene ring | Lower versatility |
[3-(1H-Imidazol-1-yl)propyl][(2-methylthiophen-2-yl)methyl]amine hydrochloride | Different substitution pattern | Variable reactivity |
This comparison highlights the unique advantages offered by the dual-ring structure of this compound in terms of biological activity and potential therapeutic applications .
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S.ClH/c1-11-3-8-16-12(11)9-13-4-2-6-15-7-5-14-10-15;/h3,5,7-8,10,13H,2,4,6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXGQMBLSBYEMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.